2-(Benzo[d]thiazol-2-yl)-4-bromophenol
Overview
Description
2-(Benzo[d]thiazol-2-yl)-4-bromophenol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol typically involves the condensation of 2-aminobenzenethiol with 4-bromophenol in the presence of a suitable catalyst. One common method is the cyclization of 2-aminobenzenethiol with 4-bromophenol using a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In industrial settings, the production of benzothiazole derivatives, including this compound, often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-4-bromophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-4-bromophenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or disrupt the integrity of microbial cell membranes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzothiazol-2-yl)phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(1,3-Benzothiazol-2-yl)-4-chlorophenol: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
2-(1,3-Benzothiazol-2-yl)-4-fluorophenol: Contains a fluorine atom, leading to different electronic and steric effects compared to the bromine derivative.
Uniqueness
The presence of the bromine atom in 2-(Benzo[d]thiazol-2-yl)-4-bromophenol imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for halogen bonding interactions. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMZFYQTMLOGQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418064 | |
Record name | NSC50179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-17-8 | |
Record name | NSC50179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC50179 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.